Olopatadine Hydrochloride

Receptor Binding Pharmacology Selectivity

Sourcing Olopatadine Hydrochloride (CAS 140462-76-6) with a validated dual mechanism—potent H1 antagonism (Ki=31.6 nM) and mast cell stabilization (IC50=559 μM)—is critical for reproducible allergic inflammation models. This compound’s superior receptor selectivity over ketotifen and faster clinical onset make it the benchmark for novel anti-allergic formulation development. Insist on ≥98% HPLC purity and full analytical documentation to ensure reliable QC method validation, reference standard creation, and sustained-release platform research.

Molecular Formula C21H24ClNO3
Molecular Weight 373.9 g/mol
CAS No. 140462-76-6
Cat. No. B1677273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlopatadine Hydrochloride
CAS140462-76-6
Synonyms11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenz(b,e)oxepin-2-acetic acid
4679, KW
Hydrochloride, Olopatadine
KW 4679
KW 4943A
KW-4679
KW-4943A
KW4943A
olopatadine
olopatadine hydrochloride
Patanol
Molecular FormulaC21H24ClNO3
Molecular Weight373.9 g/mol
Structural Identifiers
SMILESCN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
InChIInChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-;
InChIKeyHVRLZEKDTUEKQH-NOILCQHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 150 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Olopatadine Hydrochloride (CAS 140462-76-6) Dual-Action Anti-Allergic for Ocular and Nasal Applications


Olopatadine Hydrochloride (CAS 140462-76-6) is a dibenzoxepine derivative that functions as both a selective histamine H1 receptor antagonist and a mast cell stabilizer [1]. It is commercially available as an ophthalmic solution (0.1%, 0.2%, 0.77%) and a nasal spray (0.6%) for the symptomatic management of allergic conjunctivitis and seasonal allergic rhinitis [2].

Why Direct Substitution of Olopatadine Hydrochloride with In-Class Compounds Is Not Scientifically Justified


While multiple topical anti-allergic agents share a dual mechanism of action (e.g., ketotifen, azelastine, epinastine), their receptor binding selectivity profiles, clinical efficacy onset and magnitude, and ocular tolerability exhibit statistically and clinically significant differences that preclude simple interchangeability [1]. These differences, detailed in the following quantitative evidence, directly impact therapeutic outcomes and patient compliance, making Olopatadine Hydrochloride a preferred choice in many clinical scenarios [2].

Quantitative Differentiation of Olopatadine Hydrochloride: A Comparative Evidence Guide


Superior H1-Receptor Selectivity Over Key In-Class Comparators

Olopatadine hydrochloride exhibits a 1,059-fold selectivity for the H1 receptor (Ki = 31.6 nM) over the H2 receptor (Ki = 100 μM) and a 4,177-fold selectivity over the H3 receptor (Ki = 79.4 μM) [1]. This H1 selectivity is superior to that of other ocular antihistamines, including ketotifen, levocabastine, antazoline, and pheniramine [1]. For comparison, ketotifen has a selectivity ratio of approximately 759:1 for H1:H2 and 1,923:1 for H1:H3 , while levocabastine's H1:H2 selectivity is approximately 377:1 .

Receptor Binding Pharmacology Selectivity

Quantitative Mast Cell Stabilization: Concentration-Dependent Inhibition of Histamine Release

Olopatadine hydrochloride inhibits histamine release from human conjunctival mast cells in a concentration-dependent manner with an IC50 of 559 μM [1]. This dual action (H1 antagonism + mast cell stabilization) is a key differentiator from pure antihistamines like levocabastine, which lacks significant mast cell stabilizing activity [2].

Mast Cell Biology Histamine Release In Vitro Pharmacology

Faster Onset and Greater Clinical Improvement in Allergic Conjunctivitis Compared to Ketotifen

In a direct comparative clinical study, Olopatadine Hydrochloride (0.1%) demonstrated significantly faster and more extensive control of allergic conjunctivitis symptoms compared to Ketotifen Fumarate (0.05%) [1]. Olopatadine achieved clinical improvement in 42% to 62% of patients within 30 minutes of the first dose, compared to 20% to 47% for ketotifen [1]. After seven days, improvement rates were 80% to 87% for olopatadine versus 60% to 75% for ketotifen [1].

Clinical Trial Efficacy Allergic Conjunctivitis

Superior Ocular Tolerability and Patient Preference vs. Ketotifen and Levocabastine

Olopatadine hydrochloride exhibits superior ocular tolerability compared to several in-class alternatives. In a study comparing olopatadine to ketotifen, 23% of ketotifen-treated patients experienced mild local intolerance reactions, while no such reactions were observed in the olopatadine group [1]. In a patient preference study, 81% of patients preferred olopatadine over ketotifen, citing better comfort and efficacy [1]. Furthermore, in a conjunctival allergen challenge test, the number of patients reporting ocular discomfort was lower in the olopatadine group compared to the levocabastine group [2].

Tolerability Patient Preference Adverse Events

Established Systemic Safety Profile with Minimal CNS Penetration

Olopatadine hydrochloride has a low potential for central nervous system (CNS) penetration and related adverse effects. In contrast to first-generation antihistamines like ketotifen and pheniramine, which can cause sedation and cognitive impairment, olopatadine does not cause cognitive or psychomotor impairment at therapeutic doses [1]. This is a significant differentiating factor, as ketotifen has been associated with sedation in some patients [2].

Pharmacokinetics Safety CNS Effects

Defined Research and Industrial Applications for Olopatadine Hydrochloride Based on Quantitative Evidence


Preclinical In Vitro Studies of Dual-Action Anti-Allergic Mechanisms

Olopatadine hydrochloride is ideally suited for in vitro studies investigating the interplay between histamine H1 receptor antagonism and mast cell stabilization. Its well-characterized dual mechanism (H1 Ki = 31.6 nM, Mast Cell IC50 = 559 μM) [1] provides a robust tool for dissecting the relative contributions of these pathways in models of allergic inflammation.

In Vivo Efficacy and Tolerability Studies in Ocular Allergy Models

The compound's superior receptor selectivity [1] and demonstrated clinical superiority over ketotifen in terms of onset and patient preference [2] make it an excellent reference standard for evaluating novel ocular anti-allergic agents in animal models of allergic conjunctivitis.

Formulation Development for Enhanced Ophthalmic Drug Delivery

Given its favorable safety profile and established efficacy, olopatadine hydrochloride serves as a benchmark active pharmaceutical ingredient (API) for developing novel ophthalmic formulations, including sustained-release systems, gels, or nanoparticle-based delivery platforms aimed at improving patient convenience and compliance [3].

Pharmaceutical Quality Control and Analytical Method Development

With a well-defined purity standard (≥98% by HPLC) and the availability of detailed analytical methods [4], Olopatadine Hydrochloride is a reliable reference standard for developing and validating HPLC methods for purity and impurity profiling in quality control laboratories within the pharmaceutical industry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olopatadine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.